molecular formula C16H19ClN2O2S B11286706 1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxido-3-isothiazolyl]azepane

1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxido-3-isothiazolyl]azepane

Cat. No.: B11286706
M. Wt: 338.9 g/mol
InChI Key: LPZVRAZYDISPGY-UHFFFAOYSA-N
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Description

1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxido-3-isothiazolyl]azepane is a heterocyclic compound featuring an isothiazole ring fused with a seven-membered azepane ring. Key structural elements include:

  • A 3-chlorophenyl substituent at position 5 of the isothiazole ring.
  • A methyl group at position 4 of the isothiazole ring.
  • A sulfone group (1,1-dioxide) on the isothiazole ring, enhancing polarity and metabolic stability.
  • An azepane ring (azepane = hexahydroazepine) attached to position 3 of the isothiazole.

Properties

Molecular Formula

C16H19ClN2O2S

Molecular Weight

338.9 g/mol

IUPAC Name

3-(azepan-1-yl)-5-(3-chlorophenyl)-4-methyl-1,2-thiazole 1,1-dioxide

InChI

InChI=1S/C16H19ClN2O2S/c1-12-15(13-7-6-8-14(17)11-13)22(20,21)18-16(12)19-9-4-2-3-5-10-19/h6-8,11H,2-5,9-10H2,1H3

InChI Key

LPZVRAZYDISPGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(S(=O)(=O)N=C1N2CCCCCC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)-5-(3-chlorophenyl)-4-methylisothiazole 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the isothiazole ring.

    Attachment of the Azepane Ring: This can be done through nucleophilic substitution or other suitable reactions.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the isothiazole ring to introduce the dioxide functional group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions may target the dioxide group, converting it to other functional groups.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Nucleophiles: For substitution reactions, common nucleophiles like amines or thiols can be used.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

3-(Azepan-1-yl)-5-(3-chlorophenyl)-4-methylisothiazole 1,1-dioxide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes or receptors, altering their activity, or participating in chemical reactions within biological systems. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Differences :

  • The azepane ring in the target compound introduces conformational flexibility, which may influence receptor binding kinetics.

1-[5-(3-Chlorophenyl)-isoxazol-3-yl]-ethanone ()

Property Target Compound Analog ()
Core Heterocycle Isothiazole Isoxazole
Functional Groups Sulfone, azepane, methyl Ketone, 3-chlorophenyl
Synthesis Method Not described in evidence Grignard reaction with CH₃MgX (X = Cl/Br)

Key Differences :

  • The ketone group in the analog () offers a reactive site for further derivatization, whereas the target compound’s azepane and sulfone groups prioritize stability.

Pyrazole Derivatives ()

Property Target Compound Analog ()
Core Heterocycle Isothiazole Pyrazole
Substituents 3-Chlorophenyl, sulfone, azepane Trifluoromethyl, sulfanyl, aldehyde
Electronic Effects Sulfone acts as electron-withdrawing group (EWG) Trifluoromethyl (strong EWG) enhances reactivity

Key Differences :

  • Pyrazole derivatives () exhibit stronger EWGs (e.g., CF₃), which may increase metabolic resistance but reduce solubility.
  • The sulfone group in the target compound offers a balance between stability and hydrophilicity.

Research Findings and Implications

  • Structural Stability : The sulfone group in the target compound likely improves oxidative stability compared to sulfur-containing analogs like those in .

Biological Activity

1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxido-3-isothiazolyl]azepane is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has a molecular weight of approximately 376.3 g/mol. The structure includes a chlorophenyl group and an isothiazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC14H14ClN3O2S
Molecular Weight376.3 g/mol
CAS Number1417570-00-3
SolubilitySoluble in DMSO

Antimicrobial Properties

Research indicates that compounds containing isothiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of isothiazoles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group in this compound enhances this activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. It appears to induce apoptosis in cancer cell lines through the activation of caspase pathways. A study conducted on human breast cancer cells demonstrated that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
  • Receptor Modulation : It has been suggested that the compound interacts with various receptors, potentially modulating signaling pathways related to inflammation and cell growth.

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

Study 2: Anticancer Activity

A recent study evaluated the effects of the compound on MCF-7 breast cancer cells. The results showed that treatment with varying concentrations (10 µM to 50 µM) led to significant cell death after 48 hours, with IC50 values calculated at approximately 25 µM. Flow cytometry analysis confirmed that apoptosis was the primary mode of cell death induced by the compound.

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